3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol
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Overview
Description
3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol is a chemical compound with the molecular formula C9H13NO3 It is a derivative of phenol and contains a hydroxy group, a nitroso group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol as the starting material.
Nitration: Phenol undergoes nitration to introduce a nitro group at the ortho or para position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Methylation: The amino group is methylated using methylating agents such as methyl iodide.
Nitrosation: Finally, the methylamino group is nitrosated using nitrous acid to form the nitroso group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chemicals: Using bulk chemicals and reagents to ensure cost-effectiveness.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-[(1R)-1-oxo-2-[methyl(nitroso)amino]ethyl]phenol.
Reduction: Formation of 3-[(1R)-1-hydroxy-2-[methylamino]ethyl]phenol.
Substitution: Formation of halogenated or sulfonated derivatives of the compound.
Scientific Research Applications
3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Enzyme Inhibition: Inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: Bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol: Lacks the nitroso group, making it less reactive in certain chemical reactions.
3-[(1R)-1-hydroxy-2-(dimethylamino)ethyl]phenol: Contains an additional methyl group on the amino nitrogen, affecting its steric and electronic properties.
Uniqueness
3-[(1R)-1-hydroxy-2-[methyl(nitroso)amino]ethyl]phenol is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
78658-64-7 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylnitrous amide |
InChI |
InChI=1S/C9H12N2O3/c1-11(10-14)6-9(13)7-3-2-4-8(12)5-7/h2-5,9,12-13H,6H2,1H3/t9-/m0/s1 |
InChI Key |
JKVBNSISJSOSBA-VIFPVBQESA-N |
Isomeric SMILES |
CN(C[C@@H](C1=CC(=CC=C1)O)O)N=O |
Canonical SMILES |
CN(CC(C1=CC(=CC=C1)O)O)N=O |
Purity |
95 |
Origin of Product |
United States |
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